6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core, a fused bicyclic heterocycle combining pyrazole and pyridine rings. Key structural elements include:
- N5-carboxamide with sulphanylidene moiety: The sulphanylidene group (1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene) introduces a sulfoximine-like structure, which may improve hydrogen-bonding capacity and conformational rigidity compared to simpler amides .
The compound’s molecular formula is inferred as C₁₇H₁₆ClN₅O₂S (molecular weight ≈ 389.87 g/mol).
Properties
IUPAC Name |
6-chloro-1,3-dimethyl-N-(methyl-oxo-phenyl-λ6-sulfanylidene)pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-10-12-9-13(14(17)18-15(12)21(2)19-10)16(22)20-24(3,23)11-7-5-4-6-8-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNPCGYFAQKVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=C(C=C12)C(=O)N=S(=O)(C)C3=CC=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the chloro, dimethyl, and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the evidence, focusing on core motifs, substituents, and inferred properties:
Key Structural and Functional Insights:
Sulphanylidene substituents (target) are rare in the evidence, distinguishing it from carboximidamides or standard carboxamides .
Substituent Effects :
- Chlorine : Present in the target and ’s compound, chlorine enhances electrophilicity and metabolic stability but may increase toxicity .
- Methyl Groups : The 1,3-dimethyl groups in the target compound likely improve membrane permeability compared to unmethylated analogs .
Functional Groups :
- The sulphanylidene group in the target may act as a hydrogen-bond acceptor, a feature absent in ’s carboximidamides or ’s tri-chlorinated carboxamide.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulphanylidene group may require specialized sulfoximine synthesis protocols, contrasting with the straightforward carboximidamide preparations in .
- Crystallography : SHELX programs () are widely used for small-molecule refinement, suggesting that the target’s crystal structure (if resolved) likely employed SHELXL or similar tools .
Biological Activity
6-Chloro-1,3-dimethyl-N5-(1-methyl-1-oxo-1-phenyl-lambda-6-sulphanylidene)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex compound with notable biological activity. This article synthesizes current research findings, case studies, and data tables to highlight its pharmacological potential.
- Molecular Formula : C16H15ClN4O2S
- Molecular Weight : 362.83 g/mol
- CAS Number : 225112-16-3
The compound's structure suggests it may interact with various biological targets, particularly in the central nervous system and cancer pathways:
- Neurotransmitter Modulation : The presence of a chloro group and a pyrazolo-pyridine framework indicates potential interactions with neurotransmitter receptors, possibly influencing cognitive functions and neurological disorders such as Alzheimer's and Parkinson's diseases .
- Enzyme Inhibition : Its ability to inhibit key enzymes involved in disease processes is significant. The methanone group may facilitate binding to enzyme active sites, which is critical in conditions like cancer where abnormal enzyme activity is prevalent .
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Case Study : A study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent .
Antithrombotic Properties
The compound has been explored for its antithrombotic properties:
- Case Study : Research indicated that it acts as a potent inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This inhibition could lead to reduced thrombus formation, making it a candidate for treating thromboembolic disorders .
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
